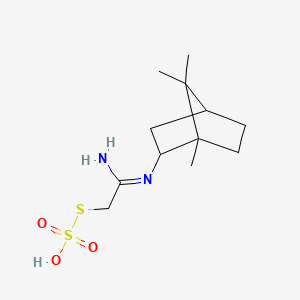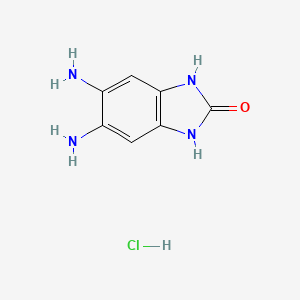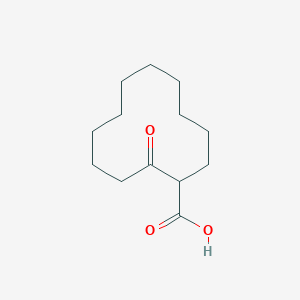
1,1'-Dihexyl-4,4'-bipyridin-1-ium dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The bipyridinium core is a versatile building block in supramolecular chemistry, and the addition of hexyl chains and dimethanesulfonate groups enhances its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . This reaction is carried out under reflux conditions in ethanol, with a large excess of 1-chloro-2,4-dinitrobenzene . The reaction mixture is stirred strongly for several days to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The bipyridinium core can be oxidized, leading to changes in its electronic properties.
Substitution: The hexyl chains and dimethanesulfonate groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation and reduction reactions can lead to different redox states of the bipyridinium core, while substitution reactions can introduce various functional groups onto the hexyl chains or dimethanesulfonate groups .
科学的研究の応用
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate has several scientific research applications, including:
作用機序
The mechanism of action of 1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, leading to changes in its electronic and optical properties . These redox processes are often accompanied by changes in the UV-vis absorption spectra, making the compound useful in electrochromic devices . The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Uniqueness
1,1’-Dihexyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its specific combination of hexyl chains and dimethanesulfonate groups, which enhance its solubility and reactivity compared to other bipyridinium compounds. This makes it particularly useful in applications requiring high solubility and tunable electronic properties .
特性
CAS番号 |
90449-49-3 |
|---|---|
分子式 |
C24H40N2O6S2 |
分子量 |
516.7 g/mol |
IUPAC名 |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;methanesulfonate |
InChI |
InChI=1S/C22H34N2.2CH4O3S/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;2*1-5(2,3)4/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChIキー |
JHGOROSHSDVZTJ-UHFFFAOYSA-L |
正規SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)


![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)

![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)

![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)


![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
